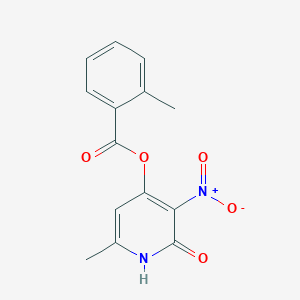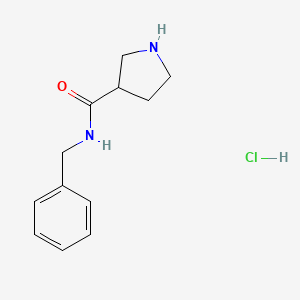![molecular formula C20H18BrN5O2 B2690166 N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260927-06-7](/img/structure/B2690166.png)
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has focused on the development of various derivatives related to the triazoloquinoxaline moiety, which is a core structure of the compound . For instance, studies have described the synthesis of amino acid derivatives linked to triazoloquinoxaline, demonstrating the versatility of these compounds in creating diverse molecular architectures. These synthetic approaches often employ methods such as the DCC coupling method in the presence of N-hydroxybenzotriazole, showcasing the chemical's potential for generating structurally complex and novel compounds with potential biological activities (Fathalla, 2015).
Pharmacological Research
The pharmacological properties of compounds bearing the triazoloquinoxaline structure have been extensively studied, revealing potential therapeutic applications. For example, research has identified compounds with H1-antihistaminic activity, indicating the potential for developing new classes of antihistamines based on this chemical backbone. These studies involve the synthesis of novel derivatives and their subsequent evaluation in vivo for antihistaminic efficacy, highlighting the significant potential of these compounds in treating conditions mediated by histamine, such as allergies and asthma. Notably, some derivatives have shown comparable or superior activity to standard drugs like chlorpheniramine maleate, with minimal sedative effects, suggesting their promise as safer, more effective antihistaminic agents (Alagarsamy et al., 2009).
Molecular Design and Drug Discovery
The triazoloquinoxaline derivatives also exhibit potential as adenosine receptor antagonists, with implications for treating neurological disorders. Some compounds within this class have demonstrated potent activity in preclinical models of depression and may offer novel, rapid-acting antidepressant therapies. These findings underscore the compound's utility in drug discovery, particularly for identifying new treatments for psychiatric conditions. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into designing more selective and potent therapeutic agents, emphasizing the role of specific substituents in enhancing biological activity (Sarges et al., 1990).
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c1-3-17-23-24-19-20(28)25(15-6-4-5-7-16(15)26(17)19)11-18(27)22-13-8-9-14(21)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAVPXXOWAAPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)

![N-(4-Fluoro-1-bicyclo[2.2.2]octanyl)prop-2-enamide](/img/structure/B2690085.png)
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)


![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)

![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol](/img/structure/B2690098.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2690099.png)

![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2690103.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)